molecular formula C23H15N5 B12426315 2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile

2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile

Cat. No.: B12426315
M. Wt: 361.4 g/mol
InChI Key: VNGXJYBUAVOJRX-UHFFFAOYSA-N
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Description

2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile is a novel heterocyclic compound that has garnered attention for its potential applications in medicinal chemistry, particularly in targeting cancer cells. This compound is characterized by its complex structure, which includes an isoquinolinoquinoxaline core linked to a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinolinoquinoxaline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the isoquinolinoquinoxaline core.

    Introduction of the Imino Group: The imino group is introduced through a reaction with an appropriate amine or imine precursor.

    Attachment of the Benzonitrile Moiety: The final step involves the coupling of the benzonitrile moiety to the isoquinolinoquinoxaline core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile involves its interaction with specific molecular targets within cells. This compound has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with DNA and proteins involved in cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile Derivatives: These compounds share a similar core structure but differ in the substituents attached to the core.

    Isoquinolinoquinoxaline Compounds: These compounds have a similar isoquinolinoquinoxaline core but may lack the benzonitrile moiety.

Uniqueness

This compound is unique due to its specific combination of the isoquinolinoquinoxaline core and the benzonitrile moiety. This unique structure contributes to its distinct chemical and biological properties, making it a promising candidate for further research and development .

Properties

Molecular Formula

C23H15N5

Molecular Weight

361.4 g/mol

IUPAC Name

2-[(5-iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile

InChI

InChI=1S/C23H15N5/c24-13-15-7-1-2-8-16(15)14-28-20-12-6-5-11-19(20)26-21-17-9-3-4-10-18(17)22(25)27-23(21)28/h1-12,25H,14H2

InChI Key

VNGXJYBUAVOJRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C4C2=NC(=N)C5=CC=CC=C54)C#N

Origin of Product

United States

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